N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride
CAS No.: 66748-28-5
Cat. No.: VC18441179
Molecular Formula: C21H18Cl2N4O2
Molecular Weight: 429.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66748-28-5 |
|---|---|
| Molecular Formula | C21H18Cl2N4O2 |
| Molecular Weight | 429.3 g/mol |
| IUPAC Name | N-[3-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride |
| Standard InChI | InChI=1S/C21H17ClN4O2.ClH/c1-12(27)23-14-4-3-5-15(11-14)24-20-16-7-6-13(22)10-18(16)25-17-8-9-19(28-2)26-21(17)20;/h3-11H,1-2H3,(H,23,27)(H,24,25);1H |
| Standard InChI Key | CJGRPJLIJGFRGW-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=CC(=C1)NC2=C3C(=NC4=C2C=CC(=C4)Cl)C=CC(=N3)OC.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the benzo[b]-1,5-naphthyridine family, characterized by a fused bicyclic system comprising a benzene ring and a 1,5-naphthyridine moiety. Key structural features include:
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Chloro substituent at position 7, enhancing electron-withdrawing effects and potential DNA-intercalating properties.
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Methoxy group at position 2, contributing to solubility and metabolic stability.
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Acetamide-aniline side chain at position 10, enabling hydrogen bonding and target recognition.
The monohydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug formulations.
Table 1: Chemical Identity
| Property | Value |
|---|---|
| CAS Number | 66748-28-5 |
| Molecular Formula | C₂₁H₁₈Cl₂N₄O₂ |
| Molecular Weight | 429.3 g/mol |
| IUPAC Name | N-(3-((7-Chloro-2-methoxybenzo[b] naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride |
Synthesis and Manufacturing
Core Construction
The benzo[b]-1,5-naphthyridine core is synthesized via Friedländer annulation, a method widely employed for quinoline and naphthyridine derivatives . This involves condensing 3-aminoquinaldehyde derivatives with ketones or aldehydes under basic conditions. For example, reacting 3-amino-2-chloro-4-methoxyquinoline with acetylacetone in ethanol with NaOH yields the intermediate naphthyridine framework .
Functionalization Steps
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Chlorination: Electrophilic chlorination at position 7 using reagents like POCl₃ or Cl₂ gas introduces the chloro substituent .
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Methoxylation: Nucleophilic aromatic substitution (SNAr) with methanol under acidic conditions installs the methoxy group at position 2 .
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Amination: Coupling the chlorinated naphthyridine with 3-aminophenylacetamide via Buchwald-Hartwig amination forms the C–N bond at position 10.
Salt Formation
The final step involves treating the free base with HCl in a polar solvent (e.g., ethanol) to yield the monohydrochloride salt, enhancing crystallinity and solubility.
Table 2: Representative Synthesis Pathway
| Step | Reaction | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Friedländer Annulation | NaOH, ethanol, 80°C | Benzo[b]-1,5-naphthyridine |
| 2 | Chlorination | POCl₃, DMF, 100°C | 7-Chloro derivative |
| 3 | Methoxylation | NaOMe, MeOH, reflux | 2-Methoxy-7-chloro analog |
| 4 | Amination | Pd(dba)₂, Xantphos, KOtBu | Acetamide-aniline conjugate |
| 5 | Salt Formation | HCl/EtOH, 25°C | Monohydrochloride |
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) and limited solubility in water. Stability studies indicate degradation under strong acidic/basic conditions, necessitating storage at controlled pH (4–6) and low temperatures.
Spectroscopic Characterization
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¹H NMR: Signals at δ 8.9–9.2 ppm (aromatic protons), δ 3.8 ppm (OCH₃), δ 2.1 ppm (CH₃CO).
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MS (ESI+): m/z 393.1 [M+H]⁺ (free base), 429.3 [M+HCl+H]⁺.
| Target | Mechanism | Potential Indication |
|---|---|---|
| Topoisomerase II | DNA cleavage complex stabilization | Solid tumors |
| PARP-1 | NAD⁺ binding site inhibition | Stroke, myocardial infarction |
| Bacterial gyrase | ATPase domain interference | Gram-positive infections |
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